2-Bromo-3-methyl-5-vinylpyridine
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Overview
Description
2-Bromo-3-methyl-5-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and a vinyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methyl-5-vinylpyridine is the carbon atoms in organic compounds during a Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-vinylpyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-vinylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
- Substituted pyridines
- Biaryl compounds
- Oxidized or reduced derivatives of the vinyl group
Scientific Research Applications
2-Bromo-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
2-Bromo-3-methylpyridine: Lacks the vinyl group, making it less reactive in certain coupling reactions.
3-Methyl-5-vinylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.
2-Bromo-5-vinylpyridine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-3-methyl-5-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research .
Properties
IUPAC Name |
2-bromo-5-ethenyl-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWXKFUMJSJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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